molecular formula C14H24N2O5 B15277030 4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid

4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid

Cat. No.: B15277030
M. Wt: 300.35 g/mol
InChI Key: FXBPKENYOGLSOM-UHFFFAOYSA-N
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Description

4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.

    Formamido Group Addition: The formamido group is added through a formylation reaction using formic acid or formamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The tert-butoxycarbonyl group may play a role in protecting the active site of the molecule, while the formamido group may facilitate binding to the target.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}benzoic acid)
  • **{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}boronic acid
  • **2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid

Uniqueness

4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-5-6-10(16)12(19)15-8-4-7-11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

FXBPKENYOGLSOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCC(=O)O

Origin of Product

United States

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